3,3-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
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Overview
Description
3,3-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound with a complex structure that includes a benzazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions to form the benzazepine ring, followed by methylation and reduction steps to introduce the dimethyl groups and achieve the desired tetrahydro structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can further modify the structure, potentially leading to new compounds with different properties.
Substitution: The benzazepine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without degrading the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3,3-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzazepine derivatives, such as:
- 2,3,4,5-tetrahydro-1H-2-benzazepine
- 3,3-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine
- 3,3-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Uniqueness
What sets 3,3-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride apart is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These unique features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H18ClN |
---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
3,3-dimethyl-1,2,4,5-tetrahydro-2-benzazepine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-12(2)8-7-10-5-3-4-6-11(10)9-13-12;/h3-6,13H,7-9H2,1-2H3;1H |
InChI Key |
LLEUYXIPAXXYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC=CC=C2CN1)C.Cl |
Origin of Product |
United States |
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